Ácido 2-aminotiazol-4-carboxílico hidrobromuro

Descripción general

Descripción

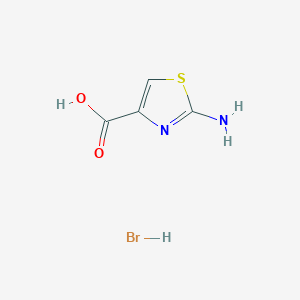

2-Aminothiazole-4-carboxylic acid hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of 2-aminothiazole compounds exhibit promising anticancer properties. For instance, a series of 2-aminothiazole derivatives were synthesized and evaluated for their anti-proliferative effects on human leukemia cells. The results indicated that these compounds could inhibit cell growth effectively, showcasing their potential as anticancer agents .

Antimicrobial Properties

2-Aminothiazole derivatives have been reported to possess antibacterial and antifungal activities. These compounds interact with bacterial enzymes and cellular components, leading to cell death or inhibition of growth. Their structure enables them to target various pathways within microbial organisms, making them valuable in developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Studies have also highlighted the anti-inflammatory properties of 2-aminothiazole derivatives. Some compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This positions them as potential candidates for treating inflammatory diseases .

Synthesis of Novel Compounds

ATCA-HBr serves as a key intermediate in synthesizing various thiazole-based compounds with diverse biological activities. For example, it can be reacted with different acylating agents to produce derivatives with enhanced pharmacological profiles . The versatility of ATCA-HBr allows for modifications that can lead to improved efficacy and reduced side effects.

Methodologies in Synthesis

Several synthetic strategies utilizing ATCA-HBr have been documented, including:

- Condensation Reactions : Used to form thiazole derivatives with various functional groups.

- Hydrolysis : Converting esters derived from ATCA-HBr into acids or alcohols for further reactions.

- Cyclization Reactions : Leading to the formation of complex heterocycles that exhibit unique biological activities .

Chromatographic Techniques

ATCA-HBr has been utilized in analytical chemistry for developing methods to detect substances in complex matrices, such as post-mortem blood samples. Innovative extraction techniques like hydrophilic interaction dispersive solid-phase extraction (HI-d-SPE) have been employed for isolating this compound from biological samples, which is crucial for toxicological studies .

Case Studies

Mecanismo De Acción

Target of Action

2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes that can hydrolyze all classes of β-lactam antibiotics, posing a significant threat to public health .

Mode of Action

The compound works by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This allows 2-ATC to bind to the active sites of MBLs, inhibiting their activity and preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

By inhibiting MBLs, 2-ATC can potentially restore the effectiveness of these antibiotics against resistant bacterial strains .

Result of Action

The primary result of 2-ATC’s action is the inhibition of MBLs, which can potentially restore the effectiveness of β-lactam antibiotics against resistant bacterial strains . This could have significant implications for the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains .

Análisis Bioquímico

Biochemical Properties

2-Aminothiazole-4-carboxylic acid hydrobromide interacts with various enzymes and proteins. It has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Cellular Effects

It has been found to exhibit significant antibacterial and antifungal potential .

Molecular Mechanism

The molecular mechanism of action of 2-Aminothiazole-4-carboxylic acid hydrobromide involves binding interactions with biomolecules and changes in gene expression. It has been found to act as an antagonist against the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiazole-4-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring. The specific steps are as follows:

Starting Materials: Thiourea and α-haloketones.

Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.

Cyclization: The intermediate formed undergoes cyclization to yield 2-Aminothiazole-4-carboxylic acid.

Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of 2-Aminothiazole-4-carboxylic acid hydrobromide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the starting materials and reaction conditions.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure compound.

Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminothiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities.

4-Thiazolecarboxylic acid: Lacks the amino group but shares the thiazole ring structure.

2-Amino-4-methylthiazole: Contains a methyl group instead of a carboxylic acid.

Uniqueness

2-Aminothiazole-4-carboxylic acid hydrobromide is unique due to its combination of the amino group and carboxylic acid, which enhances its reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article delves into the compound's mechanisms of action, research findings, and its implications in various fields of medicine.

Overview of 2-Aminothiazole-4-carboxylic Acid Hydrobromide

2-ATC is characterized by a five-membered ring containing both sulfur and nitrogen, making it a member of the thiazole family. Its structure allows for significant interaction with various biological targets, particularly enzymes involved in antibiotic resistance.

Target Enzymes

2-ATC has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. By mimicking the pharmacophore features of carbapenem hydrolysates, 2-ATC can restore the efficacy of these antibiotics in clinical settings .

Biochemical Pathways

The inhibition of MBLs by 2-ATC not only enhances the activity of β-lactam antibiotics but also affects bacterial gene expression and metabolism. The compound has shown significant antibacterial activity against both gram-positive (e.g., Staphylococcus epidermidis) and gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

Antibacterial Properties

Research has demonstrated that 2-ATC exhibits substantial antibacterial activity against critical pathogens, including Mycobacterium tuberculosis. Studies report sub-micromolar minimum inhibitory concentrations (MICs), indicating its potential as a novel anti-tubercular agent .

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | < 0.5 |

| Staphylococcus epidermidis | < 1 |

| Pseudomonas aeruginosa | < 1 |

Anticancer Activity

In addition to its antibacterial properties, 2-ATC has been evaluated for its anticancer potential. In vitro studies have shown that it can reduce prostaglandin E2 (PGE2) levels in cancer cell lines, suggesting an anti-inflammatory mechanism that may contribute to its anticancer effects. For example, compound analogs have demonstrated significant reductions in PGE2 levels with IC50 values ranging from 0.84 to 1.39 µM .

Case Studies and Research Findings

- Antibacterial Activity Against M. tuberculosis : A study synthesized various analogs of 2-ATC and tested their efficacy against M. tuberculosis, finding that some compounds exhibited rapid bactericidal activity with selective toxicity towards mycobacterial species .

- Anti-inflammatory and Antitumor Effects : In xenograft models, certain analogs of 2-ATC showed promising anti-tumor activity, significantly inhibiting tumor growth across multiple cancer cell lines . The reduction in PGE2 levels was correlated with decreased tumor proliferation.

- Restoration of Antibiotic Efficacy : Research highlighted the ability of 2-ATC to restore the effectiveness of meropenem against MBL-producing isolates, demonstrating its potential role in combating antibiotic resistance .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRNWHJFOOMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584513 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112539-08-9 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.